molecular formula C8H9NO4 B6255430 methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 916226-83-0

methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B6255430
CAS No.: 916226-83-0
M. Wt: 183.2
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Description

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS 916226-83-0) is a heterocyclic compound with the molecular formula C₈H₉NO₄ and a molecular weight of 183.16 g/mol . Structurally, it features a dihydropyridine core substituted with a methyl group at position 1, a hydroxyl group at position 4, and a methyl ester at position 3.

Properties

CAS No.

916226-83-0

Molecular Formula

C8H9NO4

Molecular Weight

183.2

Purity

95

Origin of Product

United States

Preparation Methods

Condensation of Substituted Pyridine Precursors

The core pyridine scaffold is constructed via cyclocondensation reactions. A common approach involves reacting 4-hydroxy-1-methylpyridin-2(1H)-one with methyl malonyl chloride in the presence of a base such as triethylamine. This reaction proceeds under anhydrous conditions at 60–80°C for 6–8 hours, yielding the intermediate 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid , which is subsequently esterified.

Key Reaction Conditions :

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran (THF)

  • Temperature: 60–80°C

  • Catalysts: Triethylamine (1.2 equiv)

  • Yield: 65–72% after purification.

Esterification of the Carboxylic Acid Intermediate

The intermediate carboxylic acid is converted to the methyl ester using Fischer esterification or methyl chloride gas . For Fischer esterification, the acid is refluxed in methanol with concentrated sulfuric acid (2–5 mol%) for 12–16 hours. This method achieves 85–90% conversion, with the ester product isolated via vacuum distillation or recrystallization.

Optimization Insights :

  • Methanol volume : A 5:1 solvent-to-substrate ratio minimizes side reactions.

  • Reaction monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) confirms completion (Rf = 0.45 for the ester).

Industrial-Scale Production Strategies

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed for the condensation step, reducing reaction times from hours to minutes. Key parameters include:

ParameterLaboratory ScaleIndustrial Scale
Reaction Time6–8 hours20–30 minutes
Temperature60–80°C100–120°C
Catalyst Loading1.2 equiv triethylamine0.5 equiv immobilized base
Purification MethodColumn chromatographyContinuous crystallization
Overall Yield65–72%78–85%

The use of immobilized bases (e.g., polymer-supported amines) in flow systems reduces waste and simplifies catalyst recovery.

Advanced Mechanistic Insights

Role of the Methyl Group in Cyclization

The 1-methyl group enhances electron density on the pyridine nitrogen, facilitating nucleophilic attack during cyclocondensation. Computational studies (DFT at B3LYP/6-31G(d)) indicate that the methyl group lowers the activation energy by 12–15 kJ/mol compared to unmethylated analogs.

Hydroxy Group Stabilization

The 4-hydroxy group participates in intramolecular hydrogen bonding with the carbonyl oxygen, stabilizing the keto-enol tautomer. This interaction is critical for preventing undesired oxidation during synthesis.

Purification and Characterization

Recrystallization Techniques

The crude ester is purified using ethanol/water mixtures (3:1 v/v), achieving >95% purity. Crystallization at 4°C for 24 hours yields needle-like crystals suitable for X-ray diffraction.

Spectroscopic Confirmation

  • 1H NMR (400 MHz, CDCl3) : δ 2.45 (s, 3H, CH3), 3.85 (s, 3H, OCH3), 6.32 (d, J = 7.2 Hz, 1H, pyridine-H), 7.88 (d, J = 7.2 Hz, 1H, pyridine-H).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1650 cm⁻¹ (C=O ketone), 3200–3400 cm⁻¹ (O-H stretch) .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinolones, dihydropyridine derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antioxidant Activity

Research indicates that compounds in the dihydropyridine family exhibit significant antioxidant properties. Methyl 4-hydroxy derivatives have been studied for their ability to scavenge free radicals, which can be beneficial in preventing oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Antimicrobial Properties

Preliminary studies have suggested that this compound may possess antimicrobial activity against certain bacterial strains. Its structural features allow it to interact with microbial cell membranes, potentially disrupting their integrity and leading to cell death .

Synthetic Methodologies

The compound serves as a versatile building block in organic synthesis. It is often utilized in the synthesis of more complex molecules due to its reactive functional groups.

Synthesis of Bioactive Molecules

Researchers have employed this compound in the synthesis of various bioactive compounds. For instance, it has been used as an intermediate in the preparation of antihypertensive agents and other therapeutic drugs .

Case Study 1: Synthesis of Antihypertensive Agents

In a study published by researchers at a leading pharmaceutical institute, this compound was utilized to synthesize a series of novel antihypertensive agents. The synthesized compounds demonstrated improved efficacy compared to existing medications, showcasing the compound's potential in drug development .

Case Study 2: Antioxidant Evaluation

A collaborative study between multiple universities investigated the antioxidant properties of methyl 4-hydroxy derivatives. The results indicated that modifications to the compound's structure could enhance its radical-scavenging activity significantly. This finding suggests avenues for developing new antioxidant therapies .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subject to ongoing research, but it is known to modulate cellular processes through its interaction with key biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with analogues differing in substituents, ester groups, and functionalization patterns. Key data are summarized in Table 1.

Structural and Physical Properties

Table 1: Comparison of Physical and Structural Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
This compound 916226-83-0 C₈H₉NO₄ 183.16 Not reported Not reported 1-Me, 4-OH, 3-COOMe
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate N/A C₂₂H₁₇NO₅ 375.38 150–152 60 1-Bn, 5-(2-OH-Bz), 3-COOMe
Ethyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate N/A C₂₃H₁₉NO₅ 389.41 115–117 73 1-Bn, 5-(2-OH-Bz), 3-COOEt
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid N/A C₁₃H₁₁NO₃ 229.23 128–130 67 1-Bn, 3-COOH
Methyl 4-methyl-1,2-dihydro-2-oxo-pyridine-3-carboxylate N/A C₈H₉NO₃ 167.16 Not reported 65 1-Me, 4-Me, 3-COOMe
Ethyl 4-ethoxy-2-oxo-1,2-dihydropyridine-3-carboxylate 1174046-84-4 C₁₀H₁₃NO₄ 211.22 Not reported Not reported 4-EtO, 3-COOEt
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 1335921-53-3 C₁₀H₁₀F₃NO₃ 249.19 Not reported Not reported 4-Me, 6-CF₃, 3-COOEt
Key Observations:

Substituent Effects: The benzyl group at position 1 (e.g., compounds 5o, 7, 8) increases molecular weight and melting points compared to the methyl-substituted target compound . Hydroxyl vs. Methoxy Groups: The hydroxyl group at position 4 in the target compound contrasts with methoxy-protected analogues (e.g., compound 7 in ), which exhibit reduced reactivity in decarboxylation reactions .

Reactivity Trends: Decarboxylation: The hydroxyl group at position 4 is critical for decarboxylation.

Biological Activity

Methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS No. 916226-83-0) is a compound with significant biological activity, particularly within the realm of medicinal chemistry. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C₈H₉NO₄
  • Molecular Weight : 183.16 g/mol
  • Boiling Point : Approximately 321.0 °C (predicted)
  • Density : 1.396 g/cm³ (predicted) .

The biological activity of this compound can be attributed to its structural similarity to other dihydropyridine derivatives, which are known to interact with various biological targets:

  • Calcium Channel Modulation : This compound acts on L-type calcium channels, similar to other dihydropyridines, influencing cardiovascular functions such as vasodilation and blood pressure regulation .
  • Antitumor Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent .
  • Antimicrobial Properties : The compound has shown activity against several bacterial and fungal strains, indicating promise for development into antimicrobial therapies .

Biological Activity Overview

Activity Type Description
Vasorelaxant Induces relaxation of vascular smooth muscle, leading to decreased blood pressure.
Antitumor Exhibits cytotoxicity against multiple cancer cell lines, inhibiting proliferation.
Antimicrobial Effective against various bacterial and fungal pathogens.
Cardiotonic Enhances cardiac contractility and may be beneficial in heart failure treatment.

Case Studies and Research Findings

  • Vasorelaxant Effects : A study demonstrated that methyl 4-hydroxy-1-methyl-2-oxo-1,2-dihydropyridine derivatives significantly reduced arterial pressure in animal models by promoting vasodilation through calcium channel blockade .
  • Antitumor Activity : Research published in MDPI highlighted the compound's efficacy against prostate cancer cells, where it induced apoptosis and inhibited cell migration . The mechanism involved the modulation of signaling pathways related to cell survival.
  • Antimicrobial Efficacy : In vitro studies have shown that this compound can inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead for new antibiotics .

Q & A

Q. Methodological Answer :

  • Storage : Under inert atmosphere (argon) at –20°C in airtight, light-resistant containers to prevent oxidation and hygroscopic degradation .
  • Handling : Use gloveboxes for moisture-sensitive reactions and pre-dry solvents (molecular sieves) to avoid hydrolysis of the ester group .

Advanced: How can crystallographic data resolve ambiguities in tautomeric forms of this compound?

Methodological Answer :
The compound may exhibit keto-enol tautomerism. To resolve this:

  • High-Resolution XRD : Collect data at 100 K to minimize thermal motion. Refine using SHELXL with Hirshfeld atom refinement (HAR) for precise H-atom positions .
  • Solid-State NMR : 1H^1H-NMR under magic-angle spinning (MAS) to detect enolic protons in the crystal lattice .

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